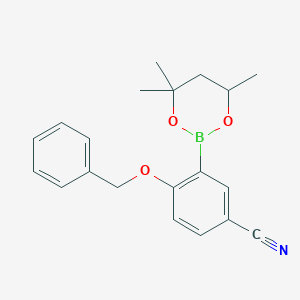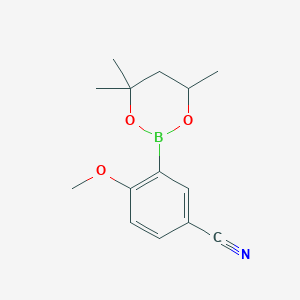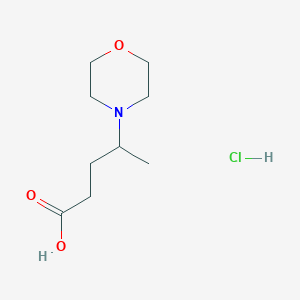
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid, also known as 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid or CTMDB, is an organic compound belonging to the class of boronic acid derivatives. It is a useful reagent in organic synthesis and has been used in a variety of scientific research applications. CTMDB is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol.
Applications De Recherche Scientifique
CTMDB has been used in a variety of scientific research applications, including as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of polymers, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the synthesis of polymers for use in drug delivery systems, and in the synthesis of a wide range of other organic compounds.
Mécanisme D'action
CTMDB acts as a Lewis acid and can bind to a variety of organic molecules, forming a boronate ester. This boronate ester can then undergo a variety of reactions to form the desired product. The boronate ester can also be used as a catalyst in a variety of organic reactions.
Biochemical and Physiological Effects
CTMDB has been studied for its potential biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. In addition, CTMDB has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Avantages Et Limitations Des Expériences En Laboratoire
CTMDB is a useful reagent for organic synthesis and has a number of advantages for laboratory experiments. It is a white solid with a melting point of 160-162°C, and it is soluble in water, ethanol, and methanol. It is also a relatively inexpensive reagent, which makes it attractive for use in laboratory experiments. However, it should be noted that CTMDB can be toxic if inhaled or ingested and should be handled with care.
Orientations Futures
There are a number of potential future directions for research involving CTMDB. These include further studies into its effects on inflammation and its potential use as a drug delivery system. In addition, further research into its potential as a reagent for the synthesis of organic compounds and polymers is warranted. Finally, CTMDB could be further studied for its potential use as a catalyst for a variety of organic reactions.
Méthodes De Synthèse
CTMDB is prepared by the reaction of 4-chlorobenzoic acid with trimethylsilyl-dioxaborinane. The reaction is conducted in the presence of a base, such as sodium hydroxide, and an acid, such as hydrochloric acid. The reaction is carried out at room temperature and yields the desired product in high yield.
Propriétés
IUPAC Name |
4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BClO4/c1-8-7-13(2,3)19-14(18-8)10-6-9(12(16)17)4-5-11(10)15/h4-6,8H,7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBUWYFJIFXTCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S,3S)-3-(t-Butyl)-4-(2,6-dimethoxyphenyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole, min. 97% (S,S)-Me-BI-DIME](/img/structure/B6323791.png)









